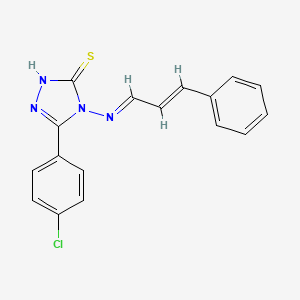
5-(4-Chlorophenyl)-4-((3-phenyl-2-propenylidene)amino)-4H-1,2,4-triazole-3-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“5-(4-Chlorophenyl)-4-((3-phenyl-2-propenylidene)amino)-4H-1,2,4-triazole-3-thiol” is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “5-(4-Chlorophenyl)-4-((3-phenyl-2-propenylidene)amino)-4H-1,2,4-triazole-3-thiol” typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide.
Substitution Reactions:
Thiolation: The thiol group is introduced by reacting the intermediate compound with thiolating agents such as thiourea.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates.
化学反応の分析
Types of Reactions
Oxidation: The thiol group can undergo oxidation to form disulfides.
Reduction: The compound can be reduced to modify the triazole ring or the phenyl groups.
Substitution: Various substitution reactions can occur at the phenyl rings or the triazole ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, iodine.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
Disulfides: Formed from the oxidation of the thiol group.
Reduced Triazoles: Formed from the reduction of the triazole ring.
Substituted Derivatives: Formed from substitution reactions at various positions on the molecule.
科学的研究の応用
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.
Material Science:
Biology
Antimicrobial Activity: Triazole derivatives are known for their antimicrobial properties, and this compound may exhibit similar activities.
Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.
Medicine
Drug Development: The compound can be explored for its potential as a therapeutic agent in treating various diseases.
Industry
Agriculture: Possible use as a pesticide or herbicide due to its biological activity.
Polymer Science: Incorporation into polymers to enhance their properties.
作用機序
The mechanism of action of “5-(4-Chlorophenyl)-4-((3-phenyl-2-propenylidene)amino)-4H-1,2,4-triazole-3-thiol” involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can bind to active sites of enzymes, inhibiting their activity. The phenyl and chlorophenyl groups may enhance binding affinity through hydrophobic interactions and π-π stacking.
類似化合物との比較
Similar Compounds
1,2,4-Triazole: The parent compound with a simpler structure.
Fluconazole: A triazole antifungal agent with a similar triazole ring.
Voriconazole: Another triazole antifungal with structural similarities.
Uniqueness
“5-(4-Chlorophenyl)-4-((3-phenyl-2-propenylidene)amino)-4H-1,2,4-triazole-3-thiol” is unique due to the presence of both chlorophenyl and phenylpropenylidene groups, which may confer distinct biological activities and chemical reactivity compared to other triazole derivatives.
特性
分子式 |
C17H13ClN4S |
|---|---|
分子量 |
340.8 g/mol |
IUPAC名 |
3-(4-chlorophenyl)-4-[(E)-[(E)-3-phenylprop-2-enylidene]amino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C17H13ClN4S/c18-15-10-8-14(9-11-15)16-20-21-17(23)22(16)19-12-4-7-13-5-2-1-3-6-13/h1-12H,(H,21,23)/b7-4+,19-12+ |
InChIキー |
SNYLSSXZGDASSB-MZBBQUMVSA-N |
異性体SMILES |
C1=CC=C(C=C1)/C=C/C=N/N2C(=NNC2=S)C3=CC=C(C=C3)Cl |
正規SMILES |
C1=CC=C(C=C1)C=CC=NN2C(=NNC2=S)C3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


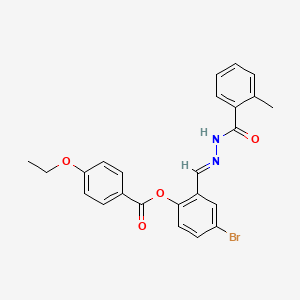


![(5Z)-3-(2-Ethylhexyl)-5-{[3-(3-fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12011573.png)
![1-{[4-(Diethylamino)phenyl]amino}-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12011574.png)
![4-[(E)-(2-(4-methylphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]phenyl acetate](/img/structure/B12011575.png)
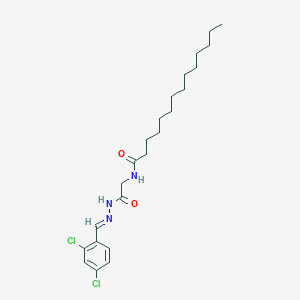
![2-[Trichloromethyl]thieno[3,2-d]pyrimidin-4-ol](/img/structure/B12011588.png)
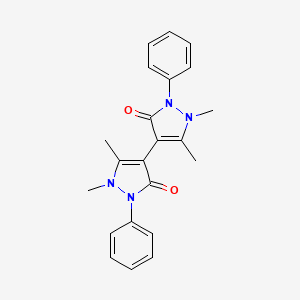
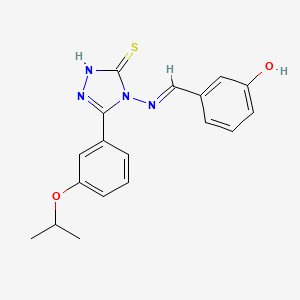
![N-(2-chloro-4,6-dimethylphenyl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12011613.png)
![[1-[(E)-[[2-[(4-methylbenzoyl)amino]acetyl]hydrazinylidene]methyl]naphthalen-2-yl] 4-methoxybenzoate](/img/structure/B12011617.png)

![2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,5-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B12011632.png)
